(4-ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Descripción
The compound (4-ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone belongs to the benzothiazinone class of heterocyclic molecules, characterized by a 1,4-benzothiazine ring system with sulfone groups (1,1-dioxido) at positions 1 and 2. Key structural features include:
- 4-Ethoxyphenyl group: A methanone substituent with a para-ethoxy (-OCH₂CH₃) moiety, contributing electron-donating effects and moderate lipophilicity.
- 3-Ethylphenyl group: A 4H-1,4-benzothiazin-2-yl substituent with a meta-ethyl (-CH₂CH₃) group, enhancing steric bulk and hydrophobic interactions.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-3-18-8-7-9-20(16-18)26-17-24(31(28,29)23-11-6-5-10-22(23)26)25(27)19-12-14-21(15-13-19)30-4-2/h5-17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYSUFMOZUIJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(4-ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, identified by its CAS number 1114872-02-4, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.5 g/mol. The structure features a benzothiazine core, which is known for its diverse biological activities, combined with an ethoxyphenyl substituent. This unique arrangement suggests potential for varied pharmacological applications.
| Property | Value |
|---|---|
| CAS Number | 1114872-02-4 |
| Molecular Formula | C25H23NO4S |
| Molecular Weight | 433.5 g/mol |
Antimicrobial Activity
Research has indicated that compounds within the benzothiazine class exhibit significant antimicrobial properties. Studies have shown that (4-ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone demonstrates effectiveness against various bacterial strains. For instance, a study revealed that derivatives of benzothiazine compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Preliminary investigations into its cytotoxic effects have shown promise in inhibiting the proliferation of cancer cell lines. For example, in vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell types, potentially through the modulation of key signaling pathways involved in cell survival.
The mechanisms through which (4-ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar benzothiazine derivatives:
- Study on Antimicrobial Activity : A comparative analysis showed that derivatives with similar structures had MIC values ranging from 5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : A recent study reported that a related compound induced apoptosis in breast cancer cell lines at concentrations as low as 10 μM .
- Structure-Activity Relationship (SAR) Studies : Computational analyses suggest that modifications to the ethoxy or phenyl groups can enhance biological activity by improving binding affinity to target proteins .
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares substituents and inferred properties of the target compound with structurally related benzothiazinones:
| Compound Name | Benzothiazinone Substituents | Methanone Substituents | Key Differences/Effects | Reference |
|---|---|---|---|---|
| (4-Ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Ethylphenyl, 1,1-dioxido | 4-Ethoxyphenyl | Ethoxy group increases polarity and hydrogen-bonding potential vs. alkyl substituents. | - |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl, 7-Fluoro, 1,1-dioxido | 4-Ethylphenyl | Fluoro substitution enhances electronegativity and metabolic stability. | |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl, 1,1-dioxido | Phenyl | Butyl group increases lipophilicity but may reduce solubility. | |
| 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenylethanone | Hydroxy, 1,1-dioxido | 3-Benzoyl, Phenyl | Hydroxy and benzoyl groups introduce strong hydrogen-bonding and π-π stacking. |
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound (electron-donating) contrasts with the fluoro group in (electron-withdrawing), which may alter binding interactions in biological targets .
- Alkyl Chain Length : The 3-ethylphenyl group in the target compound provides intermediate lipophilicity compared to the 4-butylphenyl group in , balancing solubility and membrane permeability .
- Sulfone Configuration: The 1,1-dioxido moiety is conserved across analogs, suggesting its critical role in stabilizing the benzothiazinone ring and modulating reactivity .
Structural and Functional Insights
- Crystallography: Programs like SHELXL and ORTEP-3 () are widely used for determining benzothiazinone structures, aiding in understanding substituent conformations .
- Bioactivity Trends : Analogs with sulfone and aryl groups (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share similar properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
